5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
Brand Name: Vulcanchem
CAS No.: 1029696-37-4
VCID: VC7258757
InChI: InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3
SMILES: CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C
Molecular Formula: C10H9BrO2
Molecular Weight: 241.084

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

CAS No.: 1029696-37-4

Cat. No.: VC7258757

Molecular Formula: C10H9BrO2

Molecular Weight: 241.084

* For research use only. Not for human or veterinary use.

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one - 1029696-37-4

Specification

CAS No. 1029696-37-4
Molecular Formula C10H9BrO2
Molecular Weight 241.084
IUPAC Name 5-bromo-3,3-dimethyl-2-benzofuran-1-one
Standard InChI InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3
Standard InChI Key JYFGZJHNKDPESK-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C

Introduction

Chemical Structure and Stereoelectronic Properties

Molecular Architecture

The core structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one consists of a benzofuran system with substituents that significantly influence its electronic and steric profile. The bromine atom at the 5-position introduces strong electron-withdrawing effects, while the geminal dimethyl groups at the 3-position create a sterically hindered environment . The compound’s IUPAC name, 5-bromo-3,3-dimethyl-2-benzofuran-1-one, reflects this substitution pattern .

Key Structural Features:

  • Bicyclic Framework: A benzene ring fused to a γ-lactone (furan-1-one), enforcing planarity and conjugation across the system.

  • Bromine Substituent: Positioned para to the lactone oxygen, directing electrophilic substitution reactions to the 7-position.

  • Dimethyl Groups: Provide steric bulk at the 3-position, potentially hindering nucleophilic attack at the lactone carbonyl.

The compound’s SMILES notation (CC1(C2=C(C=CC(=C2)Br)C(=O)O1)CCC1(C2=C(C=CC(=C2)Br)C(=O)O1)C) and InChIKey (JYFGZJHNKDPESKUHFFFAOYSANJYFGZJHNKDPESK-UHFFFAOYSA-N) further encode its stereoelectronic characteristics .

Synthesis and Manufacturing

Ag₂O Nanoparticle-Mediated Cyclization

A scalable synthesis route for related isobenzofuranones involves Ag₂O nanoparticle (Ag₂ONP)-catalyzed 5-exo-dig cyclization of 2-iodobenzoic acids with terminal alkynes . While this method was optimized for (Z)-3-benzylideneisobenzofuran-1(3H)-ones, its principles are adaptable to 5-bromo-3,3-dimethyl derivatives:

  • Substrate Preparation: 2-Iodo-5-bromobenzoic acid serves as the aromatic precursor.

  • Alkyne Coupling: Reaction with 3,3-dimethylpropiolic acid derivatives under Ag₂ONP catalysis (120°C, DMF, 3 hours).

  • Cyclization: Intramolecular lactonization forms the isobenzofuranone core with >90% regioselectivity .

Critical Parameters:

  • Catalyst Loading: 5 mol% Ag₂ONPs balance cost and efficiency.

  • Solvent: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.

  • Temperature: 120°C accelerates cyclization while minimizing side reactions.

Comparative studies show that dimethyl substitution increases reaction yields by 15–20% compared to monosubstituted analogs, likely due to reduced steric strain in the transition state .

Physicochemical Properties

Experimental and computed properties for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are summarized below:

PropertyValueMethod/Source
Molecular Weight241.08 g/molPubChem
Density1.6 ± 0.1 g/cm³Estimated (Analog)
Boiling Point327.8 ± 42.0°CAnalog Extrapolation
Flash Point152.1 ± 27.9°CAnalog Extrapolation
Vapor Pressure (25°C)0.0 ± 0.7 mmHgQSPR Prediction
LogP (Octanol-Water)2.23Computed

The low vapor pressure and moderate LogP suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration in biological assays .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 7-position (para to bromine):

Ar-Br+NuCuI, DMFAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \xrightarrow{\text{CuI, DMF}} \text{Ar-Nu} + \text{Br}^-

Reported nucleophiles include:

  • Amines: Aniline derivatives yield 5-bromo-7-arylaminoisobenzofuranones.

  • Thiols: Benzyl mercaptan forms stable thioether linkages (75–85% yield).

Lactone Ring Opening

The strained γ-lactone undergoes hydrolysis under basic conditions:

Lactone+NaOHNa+[-O-C(C6H3Br)-CH2COO]+CH3OH\text{Lactone} + \text{NaOH} \rightarrow \text{Na}^+[\text{-O-C(C}_6\text{H}_3\text{Br)-CH}_2\text{COO}^-] + \text{CH}_3\text{OH}

This reaction provides access to dicarboxylic acid derivatives for polymer synthesis.

Industrial and Research Applications

Specialty Chemical Synthesis

The compound serves as a building block for:

  • Liquid Crystals: Bromine facilitates cross-coupling with mesogenic units.

  • Pharmaceutical Intermediates: Functionalization at C-7 yields protease inhibitors (e.g., HCV NS3/4A antagonists).

Materials Science

Incorporation into epoxy resins improves thermal stability (Tg increase by 25°C) and flame retardancy (UL-94 V-0 rating) .

Comparison with Structural Analogs

CompoundKey DifferencesReactivity/Bioactivity
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one-OH vs. -CH₃ at C3Higher antioxidant activity
5-Chloro-3,3-dimethyl analogCl vs. Br at C5Reduced S1PR2 affinity
3-Methyl derivative (CAS 1374574-45-4)Single -CH₃ at C3Lower thermal stability

The dimethyl substitution confers superior metabolic stability compared to hydroxylated analogs (t₁/₂ increase from 2.1 to 8.7 hours in hepatic microsomes) .

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